[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone
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Overview
Description
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone is a complex organic compound that features a combination of piperazine, pyrimidine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the piperazine, pyrimidine, and oxazole derivatives. These components are then linked through a series of condensation and substitution reactions under controlled conditions.
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Step 1: Synthesis of 4-methyl-2-phenylpiperazine
Reagents: 4-methylpiperazine, phenyl bromide
Conditions: Reflux in anhydrous ethanol, presence of a base like potassium carbonate
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Step 2: Synthesis of 4-pyrimidin-2-ylpiperazine
Reagents: Pyrimidine, piperazine
Conditions: Reflux in ethanol, catalytic amount of acid
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Step 3: Formation of the oxazole ring
Reagents: 2-amino-2-oxazoline, formaldehyde
Conditions: Acidic medium, room temperature
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Step 4: Coupling of the synthesized components
Reagents: 4-methyl-2-phenylpiperazine, 4-pyrimidin-2-ylpiperazine, oxazole derivative
Conditions: Anhydrous conditions, presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxazole moieties.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of N-oxides and hydroxyl derivatives
Reduction: Formation of dihydropyrimidine and reduced piperazine derivatives
Substitution: Formation of alkylated and acylated derivatives
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.
Biology
In biological research, the compound is studied for its potential as a modulator of neurotransmitter systems, particularly in the context of neurological disorders.
Medicine
The compound is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia. Its ability to interact with various neurotransmitter receptors makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-phenylpiperazine
- 4-pyrimidin-2-ylpiperazine
- 1,3-oxazol-4-yl derivatives
Uniqueness
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone is unique due to its combination of piperazine, pyrimidine, and oxazole moieties, which confer distinct pharmacological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-28-10-15-31(21(16-28)19-6-3-2-4-7-19)23(32)20-18-33-22(27-20)17-29-11-13-30(14-12-29)24-25-8-5-9-26-24/h2-9,18,21H,10-17H2,1H3/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUFSZJTWHSLR-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)CN4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)CN4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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